Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate
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Overview
Description
Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound is characterized by the presence of two methylsulfanyl groups attached to a butanoate ester, making it unique in its structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[bis(methylsulfanyl)methylidene]butanoate typically involves the nucleophilic acyl substitution of an acid chloride with an alcohol. The reaction conditions often require a catalyst and a controlled environment to ensure the desired product is obtained. For example, the reaction between ethyl butanoate and a methylsulfanyl-containing reagent under acidic or basic conditions can yield the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes utilize advanced equipment to maintain the necessary temperature and pressure conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to form a carboxylic acid and an alcohol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form corresponding alcohols.
Substitution: The methylsulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids or bases, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Primary or secondary alcohols.
Substitution: Various substituted esters and thioethers.
Scientific Research Applications
Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[bis(methylsulfanyl)methylidene]butanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing active intermediates that can interact with biological pathways. The methylsulfanyl groups may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Ethyl butanoate: A simpler ester with a similar backbone but lacking the methylsulfanyl groups.
Methyl 2-[bis(methylsulfanyl)methylidene]butanoate: A similar compound with a methyl ester instead of an ethyl ester.
Butyl 2-[bis(methylsulfanyl)methylidene]butanoate: Another related compound with a butyl ester group.
Uniqueness
This compound is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
124658-66-8 |
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Molecular Formula |
C9H16O2S2 |
Molecular Weight |
220.4 g/mol |
IUPAC Name |
ethyl 2-[bis(methylsulfanyl)methylidene]butanoate |
InChI |
InChI=1S/C9H16O2S2/c1-5-7(8(10)11-6-2)9(12-3)13-4/h5-6H2,1-4H3 |
InChI Key |
KTFPKDXCLPXCJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(SC)SC)C(=O)OCC |
Origin of Product |
United States |
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